2-Iodo-5-phenylpyridine

Cross-Coupling Reactivity Bond Dissociation Energy

2‑Iodo‑5‑phenylpyridine is a halogenated pyridine building block whose C(sp²)–I bond (61.9 kcal/mol) undergoes faster oxidative addition than bromo or chloro analogs, enabling high‑yield Suzuki–Miyaura and carbonylative couplings under mild conditions. The iodine atom also serves as an excellent leaving group for SNAr reactions, while its higher aqueous solubility (0.34 g/L vs 0.018 g/L for the bromo analog) facilitates biphasic protocols and product isolation. A validated precursor for the marine alkaloid Clathryimine B, it delivers 80–95 % yields where bromo variants require re‑optimization. Choose the iodo derivative to maintain protocol fidelity and maximize coupling efficiency.

Molecular Formula C11H8IN
Molecular Weight 281.09 g/mol
CAS No. 120281-56-3
Cat. No. B053246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-phenylpyridine
CAS120281-56-3
Molecular FormulaC11H8IN
Molecular Weight281.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=C2)I
InChIInChI=1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
InChIKeyOJEKXUIQUYRHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-phenylpyridine (CAS 120281-56-3): A Pyridine-Based Halogenated Intermediate with Tailored Reactivity for Cross-Coupling


2-Iodo-5-phenylpyridine is a halogenated pyridine derivative (C11H8IN, MW 281.09) comprising a pyridine ring substituted with an iodine atom at the 2-position and a phenyl group at the 5-position. The compound appears as a white to pale yellow crystalline solid with a melting point of 104 °C and a computed aqueous solubility of 0.34 g/L at 25 °C . It is primarily employed as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, where the iodine substituent confers distinct reactivity advantages over lighter halogen analogs .

Why 2-Iodo-5-phenylpyridine Cannot Be Substituted with Closely Related Analogs in Demanding Synthetic Routes


Despite sharing the same 5-phenylpyridine core, halogen substitution at the 2-position fundamentally alters the compound's reactivity profile, solubility, and coupling efficiency. The carbon–iodine bond (C–I) possesses a substantially lower bond dissociation energy (61.9 kcal/mol for C(sp²)–I) compared to C–Br (79.6 kcal/mol) and C–Cl (94 kcal/mol) . This thermochemical difference translates into markedly higher oxidative addition rates in palladium-catalyzed cross-couplings, as well as distinct solubility behavior that impacts reaction medium selection and workup procedures. Consequently, substituting 2‑iodo‑5‑phenylpyridine with its bromo or chloro analogs in established synthetic protocols is likely to result in incomplete conversion, reduced yields, or requirement for re-optimization of conditions.

Quantitative Differentiation of 2-Iodo-5-phenylpyridine Against Its Closest Analogs


C–I Bond Dissociation Energy: 61.9 kcal/mol vs. 79.6 kcal/mol (C–Br) and 94 kcal/mol (C–Cl)

The carbon–iodine bond in 2‑iodo‑5‑phenylpyridine exhibits a bond dissociation energy (BDE) of 61.9 kcal/mol, substantially lower than the C–Br (79.6 kcal/mol) and C–Cl (94 kcal/mol) bonds in the corresponding bromo and chloro analogs . This 22 kcal/mol reduction in BDE relative to the bromo analog directly facilitates more facile oxidative addition to palladium(0) catalysts, a rate-determining step in cross-coupling reactions.

Cross-Coupling Reactivity Bond Dissociation Energy

Aqueous Solubility: 0.34 g/L for 2-Iodo-5-phenylpyridine vs. 0.018 g/L for 2-Bromo-5-phenylpyridine

2‑Iodo‑5‑phenylpyridine exhibits a computed aqueous solubility of 0.34 g/L at 25 °C . In contrast, the 2‑bromo analog displays a markedly lower solubility of 0.018 g/L (0.018 mg/mL) under comparable conditions . The iodo compound is approximately 18‑fold more soluble than its bromo counterpart.

Solubility Reaction Medium Workup

Carbonylative Suzuki Coupling Reactivity Order: Iodo > Bromo > Chloro

In a systematic study of palladium-catalyzed carbonylative Suzuki cross-coupling of pyridine halides, the reactivity order was established as iodo- > bromopyridines, with yields reaching 80–95% under optimized conditions [1]. The study explicitly states that 'the order of reactivity decreases from iodo- to bromopyridines'.

Carbonylative Suzuki Coupling Reactivity Palladium Catalysis

Validated Role as Key Intermediate for the Marine Alkaloid Clathryimine B

Patent CN103819395B explicitly identifies 2‑iodo‑5‑phenylpyridine as 'an important raw material for the preparation of marine alkaloid Clathryimine B', a structurally novel extract from the Indian Ocean coral Clathrya basilana [1]. The patent further notes that 'Clathryimine B is different from common polypeptides and terpenoids, and research on its biological activity has just begun worldwide'.

Medicinal Chemistry Natural Product Synthesis Clathryimine B

Recommended Application Scenarios for 2-Iodo-5-phenylpyridine Based on Differentiated Performance


Suzuki–Miyaura Cross-Coupling for Aryl–Aryl Bond Formation

The low C–I bond dissociation energy of 2‑iodo‑5‑phenylpyridine facilitates rapid oxidative addition to palladium catalysts, enabling efficient Suzuki–Miyaura couplings with aryl boronic acids under mild conditions . This scenario is particularly advantageous when coupling to sterically hindered or electron-rich aryl partners where bromo analogs may require forcing conditions or give incomplete conversion .

Carbonylative Coupling for Benzoylpyridine Synthesis

In palladium-catalyzed carbonylative Suzuki coupling, 2‑iodo‑5‑phenylpyridine exhibits superior reactivity compared to bromo- and chloropyridines, yielding benzoylpyridine derivatives in 80–95% yield under optimized conditions . The established reactivity order (iodo > bromo) guides selection when maximizing carbonylative coupling efficiency is paramount.

Medicinal Chemistry Intermediate for Marine Alkaloid Synthesis

2‑Iodo‑5‑phenylpyridine is a validated precursor for the synthesis of Clathryimine B, a marine alkaloid with novel structural features distinct from common polypeptides and terpenoids . Programs targeting this or structurally related alkaloids benefit from the compound's established synthetic utility.

Nucleophilic Aromatic Substitution and Functional Group Interconversion

The iodine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing introduction of diverse nucleophiles (amines, alkoxides, thiols) under relatively mild conditions . The higher aqueous solubility of 2‑iodo‑5‑phenylpyridine (0.34 g/L) compared to the bromo analog (0.018 g/L) also facilitates aqueous biphasic SNAr protocols and simplifies product isolation.

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